molecular formula C17H16F3N7 B12240358 4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12240358
M. Wt: 375.4 g/mol
InChI Key: DAJXFVBAYTUWTD-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring with a trifluoromethyl group. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: NaH, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)pyridine
  • 2-(1H-pyrazol-1-yl)pyrimidine
  • 4-(trifluoromethyl)pyridine derivatives

Uniqueness

4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a piperazine ring with a trifluoromethyl group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16F3N7

Molecular Weight

375.4 g/mol

IUPAC Name

4-pyrazol-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H16F3N7/c18-17(19,20)13-2-4-21-14(10-13)25-6-8-26(9-7-25)15-11-16(23-12-22-15)27-5-1-3-24-27/h1-5,10-12H,6-9H2

InChI Key

DAJXFVBAYTUWTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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